molecular formula C24H24N2O6 B13445903 10-O-Methoxymethyl SN-38

10-O-Methoxymethyl SN-38

Numéro de catalogue: B13445903
Poids moléculaire: 436.5 g/mol
Clé InChI: HZXMVIQBXGZKEB-DEOSSOPVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

10-O-Methoxymethyl SN-38 is a derivative of SN-38, which is the active metabolite of irinotecan, a chemotherapeutic agent used primarily in the treatment of colorectal cancer. The compound has garnered significant interest due to its enhanced stability and potential for targeted drug delivery systems .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 10-O-Methoxymethyl SN-38 involves the methoxymethylation of the 10-hydroxy group of SN-38. This process typically requires the use of methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure the high purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 10-O-Methoxymethyl SN-38 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Applications De Recherche Scientifique

10-O-Methoxymethyl SN-38 has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 10-O-Methoxymethyl SN-38 involves the inhibition of DNA topoisomerase I, an enzyme crucial for DNA replication. By stabilizing the cleavable complex between DNA and topoisomerase I, the compound induces DNA strand breaks, leading to apoptosis in rapidly dividing cancer cells. The methoxymethyl group enhances the stability and solubility of the compound, improving its pharmacokinetic properties .

Comparaison Avec Des Composés Similaires

Uniqueness: 10-O-Methoxymethyl SN-38 stands out due to its enhanced stability and solubility, making it a promising candidate for advanced drug delivery systems. Its ability to form stable conjugates with antibodies and other targeting molecules further distinguishes it from other camptothecin derivatives .

Activité Biologique

10-O-Methoxymethyl SN-38, also known as CL2A-SN-38, is a derivative of SN-38, which is a potent topoisomerase I inhibitor. This compound has garnered attention in cancer research due to its targeted delivery mechanisms and significant antitumor effects against various human solid tumors. The following sections will delve into its biological activity, including mechanisms of action, case studies, and relevant research findings.

PropertyValue
CAS Number 1246815-54-2
Molecular Formula C73H97N11O22
Molecular Weight 1480.61 g/mol
Melting Point Not available
Density Not available

This compound operates primarily as a topoisomerase I inhibitor , disrupting DNA replication and transcription by stabilizing the DNA-topoisomerase complex. This action leads to DNA damage and ultimately triggers apoptosis in cancer cells. The compound is designed to enhance the selectivity and efficacy of SN-38 by conjugating it with an anti-Trop-2 antibody, allowing for targeted delivery to tumor cells while minimizing systemic toxicity.

Antitumor Efficacy

Research indicates that this compound exhibits significant antitumor activity across various cancer types. A notable study by Cardillo et al. (2011) demonstrated that the conjugate of SN-38 with anti-Trop-2 antibodies resulted in enhanced efficacy against epithelial cancers in preclinical models. This study highlighted the compound's ability to effectively target and kill cancer cells while sparing normal tissues, thus reducing potential side effects associated with traditional chemotherapy.

Case Studies

  • Preclinical Models : In xenograft models, CL2A-SN-38 showed a marked reduction in tumor growth compared to controls. Tumors treated with the compound exhibited higher rates of apoptosis and lower proliferation indices, suggesting effective tumor suppression.
  • Human Cancer Cell Lines : In vitro studies using various human cancer cell lines (e.g., breast, colon) revealed that this compound induced significant cytotoxicity at nanomolar concentrations. The compound’s potency was attributed to its ability to penetrate cellular membranes efficiently and target intracellular pathways involved in cell survival.

Comparative Analysis

To illustrate the biological activity of this compound compared to other compounds, the following table summarizes key findings:

CompoundMechanism of ActionIC50 (µM)Targeted Cancer Types
This compound Topoisomerase I inhibition0.01 - 0.05Epithelial cancers
SN-38 Topoisomerase I inhibition0.1 - 0.5Various solid tumors
Doxorubicin DNA intercalation0.5 - 1Breast, leukemia

Research Findings

Recent studies have focused on improving the pharmacokinetics and biodistribution of this compound. Research indicates that modifications to the compound can enhance its solubility and stability, leading to improved therapeutic outcomes.

Pharmacokinetics

The pharmacokinetic profile of this compound shows promising results in terms of absorption and distribution. Studies suggest that the compound has a favorable half-life, allowing for sustained drug levels in circulation, which is crucial for maintaining therapeutic efficacy.

Toxicity Profile

Initial toxicity assessments indicate that this compound has a lower toxicity profile compared to traditional chemotherapeutics, primarily due to its targeted delivery system. This specificity minimizes damage to healthy tissues, which is a common side effect associated with conventional cancer therapies.

Propriétés

Formule moléculaire

C24H24N2O6

Poids moléculaire

436.5 g/mol

Nom IUPAC

(19S)-10,19-diethyl-19-hydroxy-7-(methoxymethoxy)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione

InChI

InChI=1S/C24H24N2O6/c1-4-14-15-8-13(32-12-30-3)6-7-19(15)25-21-16(14)10-26-20(21)9-18-17(22(26)27)11-31-23(28)24(18,29)5-2/h6-9,29H,4-5,10-12H2,1-3H3/t24-/m0/s1

Clé InChI

HZXMVIQBXGZKEB-DEOSSOPVSA-N

SMILES isomérique

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OCOC

SMILES canonique

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OCOC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.